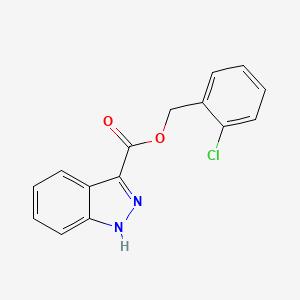

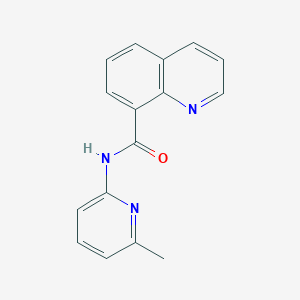

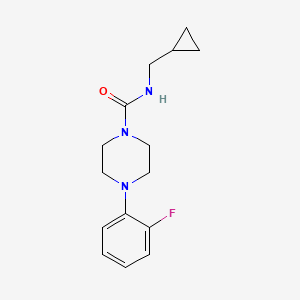

![molecular formula C18H17N3O B7470799 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)

4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile, also known as DIQ, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays an important role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile inhibits CK2 by binding to the ATP-binding site of the enzyme and blocking the access of ATP to the catalytic site. This leads to a decrease in CK2 activity and downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells. 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been shown to be a selective inhibitor of CK2, with little or no effect on other protein kinases.

Biochemical and Physiological Effects:

4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a therapeutic agent for cancer. In addition, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been shown to modulate the DNA damage response and chromatin remodeling, suggesting that it may have broader implications in the field of epigenetics and gene regulation.

Advantages and Limitations for Lab Experiments

4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has several advantages as a tool compound for studying CK2 and its downstream signaling pathways. It is a potent and selective inhibitor of CK2, with little or no effect on other protein kinases. It has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile also has several limitations. It is a small molecule inhibitor that may have off-target effects, and its efficacy and toxicity may vary depending on the cell type and experimental conditions. In addition, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile is not suitable for clinical use due to its poor pharmacokinetic properties and lack of selectivity for cancer cells.

Future Directions

For 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile research include the development of more potent and selective CK2 inhibitors, the identification of new CK2 substrates and downstream signaling pathways, and the validation of CK2 as a therapeutic target for cancer. In addition, the use of 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile as a chemical probe for epigenetic and gene regulation studies may lead to the discovery of new targets and pathways for drug development.

Synthesis Methods

4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile can be synthesized by the reaction of 4-aminobenzonitrile with 2-oxoethyl-3,4-dihydroisoquinoline-1-carboxylate in the presence of a base catalyst. The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl group of the ester, followed by cyclization of the intermediate to form the isoquinoline ring. The resulting product is then treated with acetic anhydride to form the acetyl derivative of 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile, which is more stable and easier to handle than the free base.

Scientific Research Applications

4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been used extensively in scientific research as a tool compound to study the role of CK2 in various biological processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce cell cycle arrest and apoptosis in cancer cells. 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has also been used to study the role of CK2 in DNA damage response, chromatin remodeling, and transcriptional regulation. In addition, 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile has been used as a chemical probe to identify new CK2 substrates and to validate the specificity of CK2 inhibitors.

properties

IUPAC Name |

4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c19-11-14-5-7-17(8-6-14)20-12-18(22)21-10-9-15-3-1-2-4-16(15)13-21/h1-8,20H,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLGRNYYMQXNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CNC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

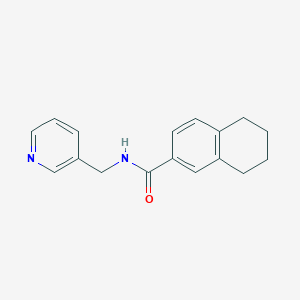

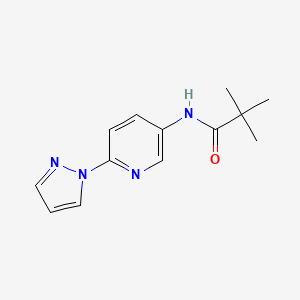

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)

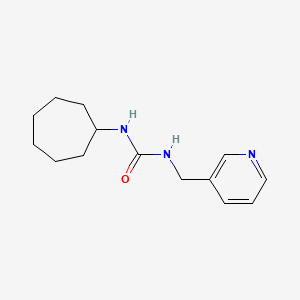

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

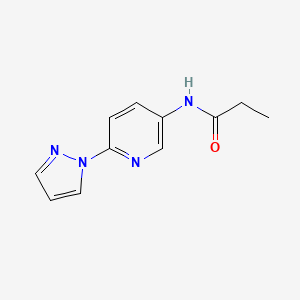

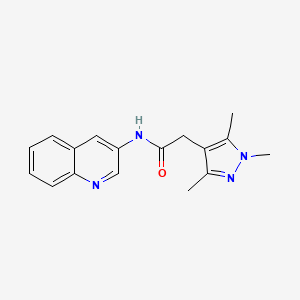

![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

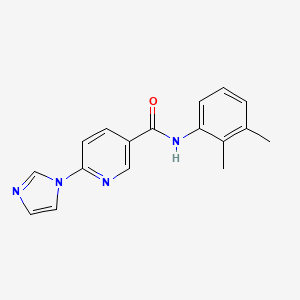

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)